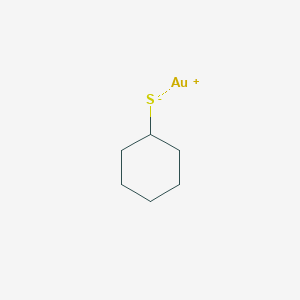

(Cyclohexylthio)gold

Description

Properties

Molecular Formula |

C6H11AuS |

|---|---|

Molecular Weight |

312.19 g/mol |

IUPAC Name |

cyclohexanethiolate;gold(1+) |

InChI |

InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1 |

InChI Key |

JGXZLAABCLDETI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)[S-].[Au+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclohexylsulfenyl Chloride

Cyclohexylsulfenyl chloride is a key intermediate and can be prepared by:

Chlorination of Cyclohexyl Mercaptan or Dicyclohexyl Disulfide

The preferred method involves suspending cyclohexyl mercaptan in water, oxidizing it with hydrogen peroxide to form dicyclohexyl disulfide. This disulfide is then extracted with an organic solvent such as toluene or hexane. The dissolved disulfide is chlorinated with chlorine to yield cyclohexylsulfenyl chloride.

This process can be summarized as:

$$

\text{Cyclohexyl mercaptan} \xrightarrow[\text{H}2\text{O}2]{\text{oxidation}} \text{Dicyclohexyl disulfide} \xrightarrow[\text{Cl}_2]{\text{chlorination}} \text{Cyclohexylsulfenyl chloride}

$$The chlorination is preferably carried out in the presence of phthalimide to improve yield and reproducibility.

Reaction with Phthalimide

Cyclohexylsulfenyl chloride reacts with phthalimide in the presence of a base, typically an aqueous alkali or alkaline earth metal hydroxide (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide).

The base acts primarily as a hydrochloric acid acceptor during the reaction.

The reaction is generally conducted at temperatures between 0°C and 20°C to optimize yield and purity.

The molar ratios are critical for high yield:

Phthalimide to cyclohexylsulfenyl chloride: approximately 1:1 molar ratio, with slight excess of phthalimide or base (up to 10 mol%) sometimes used.

For in situ preparation, the molar ratio of dicyclohexyl disulfide to phthalimide is typically between 1:1.9 and 1:2.2, preferably 1:2 to 1:2.1.

Organic solvents such as toluene, hexane, or cyclohexane are used to dissolve intermediates and facilitate the reaction.

Emulsifiers may be added to improve mixing of aqueous and organic phases.

After reaction completion, the product precipitates as a solid, which is separated, washed (e.g., with hexane and water), and dried.

The process yields high purity N-(cyclohexylthio)phthalimide, often exceeding 98-99% purity.

Yields can reach up to 99% under optimized conditions.

Earlier methods reported lower yields (60-67%) due to instability of intermediates and hydrolysis in alkaline media, but the improved process with controlled reaction conditions and in situ generation of cyclohexylsulfenyl chloride has enhanced reproducibility and yield.

| Parameter | Details/Conditions | Notes |

|---|---|---|

| Starting materials | Cyclohexyl mercaptan or dicyclohexyl disulfide, phthalimide, chlorine | Purity critical for yield |

| Cyclohexylsulfenyl chloride synthesis | Oxidation with H2O2, chlorination in organic solvent (toluene/hexane) | In situ preparation preferred |

| Base used | Aqueous alkali or alkaline earth hydroxides (NaOH, KOH, Ca(OH)2) | Acts as HCl acceptor |

| Base concentration | 5-40% by weight (e.g., NaOH) | Density 1.0-1.2 g/mL at reaction temp |

| Molar ratios | Dicyclohexyl disulfide : phthalimide = 1:1.9-2.2 | Preferably 1:2 to 1:2.1 |

| Reaction temperature | 0°C to 20°C | Below 0°C possible with additives |

| Solvent | Toluene, hexane, cyclohexane | Organic phase for intermediates |

| Reaction time | Variable, typically short (hours) | Efficient mixing improves kinetics |

| Product isolation | Filtration, washing with hexane and water, drying | High purity product (>98%) |

| Yield | Up to 99% | Improved reproducibility with in situ method |

The in situ preparation of cyclohexylsulfenyl chloride in the presence of phthalimide significantly improves yield reproducibility compared to separate preparation and isolation of the sulfenyl chloride intermediate.

The use of aqueous alkali or alkaline earth hydroxide solutions as bases is critical to neutralize hydrochloric acid formed and to maintain reaction efficiency.

Emulsifiers can be added to enhance phase mixing, which is important because the reaction involves aqueous and organic phases.

Temperature control is essential to prevent decomposition of intermediates and to optimize product purity.

The final product is used industrially as a vulcanization retardant in rubber processing.

The preparation of (Cyclohexylthio)gold, specifically N-(cyclohexylthio)phthalimide, is best achieved by an integrated process involving the in situ generation of cyclohexylsulfenyl chloride from dicyclohexyl disulfide and chlorine in the presence of phthalimide and a base. This method ensures high yield (up to 99%) and purity (>98%), with reproducible results. Key factors include controlled molar ratios, temperature, choice of base, and solvent system. This preparation method is well-documented in patent literature and industrial chemistry sources, reflecting its robustness and practical utility.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form gold(III) complexes.

Reduction: It can be reduced to form gold(I) or gold(0) species.

Substitution: The cyclohexylthio group can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.

Major Products Formed:

Oxidation: Gold(III) complexes with various ligands.

Reduction: Gold(I) or gold(0) species.

Substitution: New organogold compounds with different ligands.

Scientific Research Applications

(Cyclohexylthio)gold has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings :

- Electrophilicity : Phosphine ligands (e.g., PPh₃) increase gold’s electrophilicity compared to thiolates, making them more reactive toward alkynes but less stable under oxidative conditions .

- Thermal Stability : NHC ligands confer superior thermal stability to gold complexes compared to thiolates or phosphines, enabling high-temperature catalytic applications .

- Catalytic Scope: this compound’s sulfur donor may facilitate unique reactivity in sulfur-containing substrates (e.g., thioalkynes), as evidenced by its role in ketene dithioacetal synthesis .

Catalytic Performance in Alkyne Activation

Comparative studies of gold catalysts in alkyne hydration and cyclization reveal ligand-dependent efficiency:

POM = Polyoxometalate; CAAC = Cyclic (Alkyl)(Amino)Carbene *Insights:

- This compound demonstrates moderate activity in sulfur-centric transformations but lags behind NHC-Au(I) systems in broad alkyne hydration due to weaker ligand donor strength .

- Phosphine-based gold catalysts outperform thiolates in hydroarylation, likely due to enhanced gold electrophilicity .

Structural and Computational Insights

Relativistic DFT studies highlight differences in Au–S vs. Au–P bond lengths and charge distribution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.